molecular formula C16H20F3N5O B2898423 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine CAS No. 2380067-41-2

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine

Cat. No.: B2898423
CAS No.: 2380067-41-2
M. Wt: 355.365
InChI Key: NXTCNVUGGWHFGB-UHFFFAOYSA-N
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Description

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a trifluoromethyl group and a piperidine ring linked to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Synthesis of the Piperidine Ring: The piperidine ring is often prepared through hydrogenation of pyridine derivatives or via cyclization of appropriate precursors.

    Coupling Reactions: The triazole and piperidine moieties are then coupled using suitable linkers and reagents, such as alkyl halides or sulfonates.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-1,2,4-triazol-3-yl)methylpiperidine: Lacks the trifluoromethyl group and pyridine ring.

    3-(Trifluoromethyl)pyridine: Lacks the triazole and piperidine moieties.

    4-Methyl-1,2,4-triazole: Lacks the piperidine and pyridine components.

Uniqueness

2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is unique due to its combination of a triazole, piperidine, and trifluoromethyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O/c1-23-11-21-22-14(23)9-24-7-3-4-12(8-24)10-25-15-13(16(17,18)19)5-2-6-20-15/h2,5-6,11-12H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTCNVUGGWHFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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